molecular formula C29H48O B075799 30-Nor-A/'-neogammaceran-22-one CAS No. 1253-69-6

30-Nor-A/'-neogammaceran-22-one

Cat. No.: B075799
CAS No.: 1253-69-6
M. Wt: 412.7 g/mol
InChI Key: DCBAVUVLEYSTPU-LMDOITEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 30-Nor-A/'-neogammaceran-22-one typically involves the extraction of the compound from the leaves of Adiantum species. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using solvents such as methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in large extraction units, and the solvent extraction is carried out in industrial-scale reactors. The crude extract is then subjected to large-scale chromatographic separation to obtain pure this compound .

Comparison with Similar Compounds

30-Nor-A/'-neogammaceran-22-one is compared with other similar triterpenoid compounds, such as hopanol, neohopene, hydroxyadiantone, isoadiantone, fernene, and adiantol . These compounds share similar structural features but differ in their functional groups and pharmacological properties. This compound is unique due to its specific bioactive properties and its potential for therapeutic applications .

List of Similar Compounds

  • Hopanol
  • Neohopene
  • Hydroxyadiantone
  • Isoadiantone
  • Fernene
  • Adiantol

Properties

CAS No.

1253-69-6

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone

InChI

InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1

InChI Key

DCBAVUVLEYSTPU-LMDOITEXSA-N

SMILES

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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